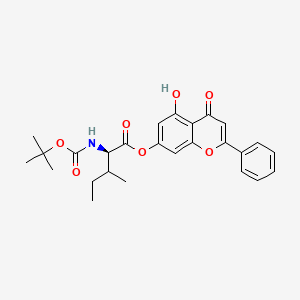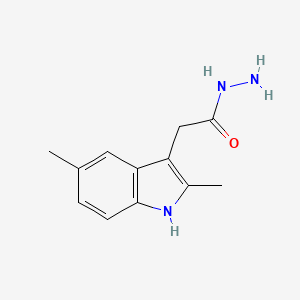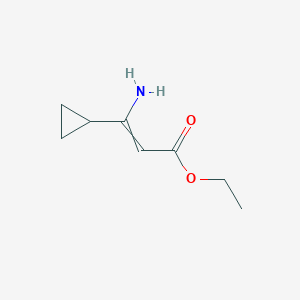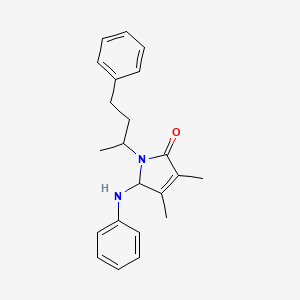
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chromone core and a tert-butoxycarbonyl-protected D-isoleucine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate typically involves multiple steps. One common method starts with the preparation of the chromone core, which can be synthesized through the cyclization of 2’-hydroxyacetophenone derivatives. The chromone core is then functionalized to introduce the hydroxy and oxo groups.
The next step involves the protection of D-isoleucine with a tert-butoxycarbonyl group. This is achieved by reacting D-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected D-isoleucine is then coupled with the functionalized chromone core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected D-isoleucine moiety can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl methyl ether
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl ethyl ester
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-(tert-butoxycarbonyl)-D-isoleucinate is unique due to the presence of the tert-butoxycarbonyl-protected D-isoleucine moiety. This structural feature enhances its stability and bioavailability, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C26H29NO7 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C26H29NO7/c1-6-15(2)23(27-25(31)34-26(3,4)5)24(30)32-17-12-18(28)22-19(29)14-20(33-21(22)13-17)16-10-8-7-9-11-16/h7-15,23,28H,6H2,1-5H3,(H,27,31)/t15?,23-/m1/s1 |
Clé InChI |
DGPDLHVHLXWXGT-RYDFDWSBSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)

![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)

![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
![3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12451619.png)
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
![5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B12451631.png)
